molecular formula C20H16N2O2S3 B291940 [4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone

[4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone

Cat. No. B291940
M. Wt: 412.6 g/mol
InChI Key: SXJTZXYFZGQEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential use in various fields including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of [4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in cell signaling pathways. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that [4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of [4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone is its potential use as a lead compound for the development of new drugs. It has also been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development.

Future Directions

There are several future directions for the study of [4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its structure for improved potency and selectivity. Additionally, it may be investigated for its potential use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of [4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone involves the reaction of 3-methoxybenzaldehyde, 2-aminothiophenol, and benzyl chloride in the presence of potassium carbonate as a base. The reaction is carried out in dimethylformamide (DMF) at a temperature of 100°C for 24 hours. The resulting product is then purified by recrystallization using ethanol.

Scientific Research Applications

[4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone has been studied for its potential use in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In drug discovery, it has been used as a lead compound for the development of new drugs. In biological research, it has been studied for its effects on cell proliferation, apoptosis, and gene expression.

properties

Molecular Formula

C20H16N2O2S3

Molecular Weight

412.6 g/mol

IUPAC Name

(4-amino-3-benzylsulfanylthieno[2,3-c][1,2]thiazol-5-yl)-(3-methoxyphenyl)methanone

InChI

InChI=1S/C20H16N2O2S3/c1-24-14-9-5-8-13(10-14)17(23)18-16(21)15-19(26-18)22-27-20(15)25-11-12-6-3-2-4-7-12/h2-10H,11,21H2,1H3

InChI Key

SXJTZXYFZGQEMK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C3=C(SN=C3S2)SCC4=CC=CC=C4)N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C3=C(SN=C3S2)SCC4=CC=CC=C4)N

Origin of Product

United States

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